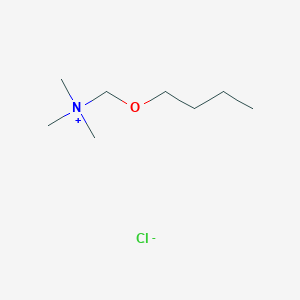
Butoxy-N,N,N-trimethylmethanaminium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butoxy-N,N,N-trimethylmethanaminium chloride is a quaternary ammonium compound. It is known for its surfactant properties and is used in various industrial and research applications. The compound is characterized by its ability to form micelles in aqueous solutions, which makes it useful in detergents and other cleaning products.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Butoxy-N,N,N-trimethylmethanaminium chloride typically involves the quaternization of N,N,N-trimethylmethanaminium chloride with butyl chloride. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction can be represented as follows:
N,N,N-trimethylmethanaminium chloride+Butyl chloride→Butoxy-N,N,N-trimethylmethanaminium chloride
Industrial Production Methods: In industrial settings, the production of this compound is scaled up by using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the quaternization process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the butoxy group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound is relatively stable to reduction, but under specific conditions, the butoxy group can be reduced using agents like lithium aluminum hydride.
Substitution: The chloride ion in this compound can be substituted by other nucleophiles such as hydroxide, bromide, or iodide ions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Aqueous solutions of sodium hydroxide, sodium bromide, or sodium iodide.
Major Products Formed:
Oxidation: Butoxy-N,N,N-trimethylmethanaminium oxide.
Reduction: Butyl-N,N,N-trimethylmethanaminium.
Substitution: Corresponding halide salts (e.g., Butoxy-N,N,N-trimethylmethanaminium bromide).
Wissenschaftliche Forschungsanwendungen
Butoxy-N,N,N-trimethylmethanaminium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the preparation of biological samples for electron microscopy.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of detergents, fabric softeners, and antistatic agents.
Wirkmechanismus
The primary mechanism of action of Butoxy-N,N,N-trimethylmethanaminium chloride is its ability to disrupt lipid bilayers. This property is due to its surfactant nature, which allows it to insert into lipid membranes and alter their structure. The compound targets the lipid components of cell membranes, leading to increased permeability and potential cell lysis.
Vergleich Mit ähnlichen Verbindungen
- Tetramethylammonium chloride
- Tetraethylammonium chloride
- Trimethylphenylammonium chloride
Comparison: Butoxy-N,N,N-trimethylmethanaminium chloride is unique due to the presence of the butoxy group, which enhances its surfactant properties compared to other quaternary ammonium compounds. This makes it more effective in applications requiring strong detergency and emulsification. Additionally, the butoxy group provides increased hydrophobicity, which can be advantageous in certain industrial and research applications.
Eigenschaften
CAS-Nummer |
73542-80-0 |
|---|---|
Molekularformel |
C8H20ClNO |
Molekulargewicht |
181.70 g/mol |
IUPAC-Name |
butoxymethyl(trimethyl)azanium;chloride |
InChI |
InChI=1S/C8H20NO.ClH/c1-5-6-7-10-8-9(2,3)4;/h5-8H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
JREJKEPDSQGWQN-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCOC[N+](C)(C)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(Octylsulfanyl)methyl]piperidine](/img/structure/B14464107.png)
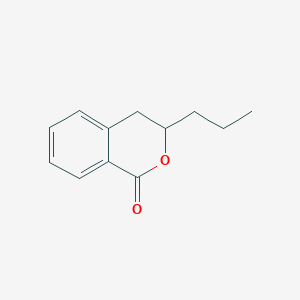
![(5R,5aR,8aR,9R)-9-(3,5-dimethoxy-4-propoxyphenyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B14464114.png)
![N~1~-(3-Aminopropyl)-N~3~-[3-(dodecylamino)propyl]propane-1,3-diamine](/img/structure/B14464120.png)
![2-Chloro-2-azabicyclo[2.2.1]heptane](/img/structure/B14464125.png)
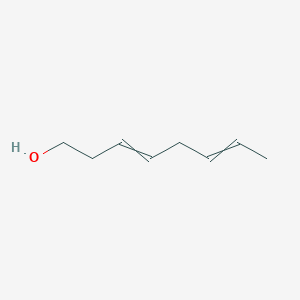

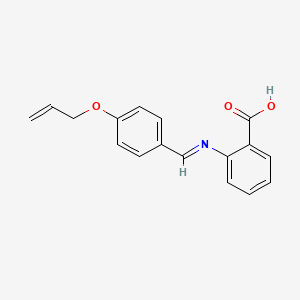
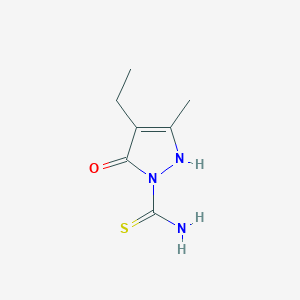
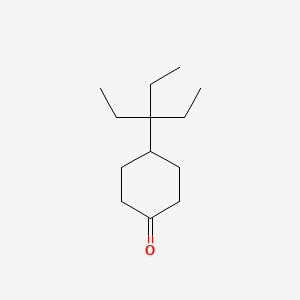
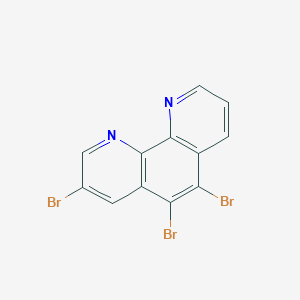

![2-[2-Chloro-5-(2,4-dichlorophenoxy)phenoxy]propanoic acid](/img/structure/B14464190.png)

